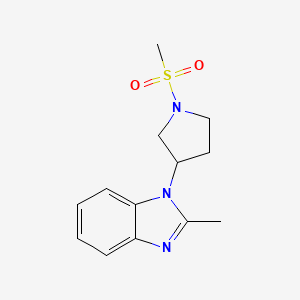

1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole

描述

1-(1-Methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a methanesulfonyl-substituted pyrrolidine ring at the N1 position and a methyl group at the C2 position of the benzodiazole core. The benzodiazole scaffold is structurally analogous to nucleotides, enabling interactions with biological targets such as enzymes and receptors . Pyrrolidine, a five-membered saturated ring, introduces conformational constraints compared to larger heterocycles like piperidine, which may affect target selectivity .

属性

IUPAC Name |

2-methyl-1-(1-methylsulfonylpyrrolidin-3-yl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-10-14-12-5-3-4-6-13(12)16(10)11-7-8-15(9-11)19(2,17)18/h3-6,11H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOWEVICYSTRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(1-Methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole typically involves the reaction of appropriate benzodiazole derivatives with pyrrolidine derivatives in the presence of a sulfonylating agent. The reaction conditions are crucial for optimizing yield and purity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, newly synthesized benzimidazole derivatives have shown potential in inhibiting the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through cytotoxicity assays .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | 2D |

| Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |

| Compound 9 | NCI-H358 | 20.46 ± 8.63 | 3D |

These findings suggest that the benzodiazole scaffold may be crucial for the observed biological activities.

Antimicrobial Activity

In addition to antitumor properties, similar compounds have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The evaluation was performed using broth microdilution methods according to CLSI guidelines, revealing promising antibacterial activity .

The mechanism by which 1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole exerts its biological effects likely involves interaction with specific molecular targets within cancer cells. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target proteins or nucleic acids, potentially leading to apoptosis in cancer cells.

Study on Antitumor Efficacy

A study published in August 2021 evaluated a series of benzodiazole derivatives for their antitumor efficacy using both two-dimensional (2D) and three-dimensional (3D) cell culture models. The results indicated that compounds bearing the benzodiazole moiety exhibited higher cytotoxicity in 2D assays compared to their performance in 3D cultures . This discrepancy highlights the importance of considering cellular context when assessing drug efficacy.

Comparative Analysis with Similar Compounds

The biological activity of 1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole was compared with other related compounds such as benzimidazole derivatives. These comparisons are essential for understanding structure-activity relationships (SAR) and guiding future modifications to enhance therapeutic efficacy .

相似化合物的比较

Heterocyclic Ring Comparisons

- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring (5-membered) imposes greater steric hindrance and reduced flexibility compared to piperidine (6-membered) in compounds like 1-(piperidin-4-yl)-1H-1,3-benzodiazole . This may influence binding to targets requiring precise spatial alignment.

- Pyridine-Containing Derivatives: Compounds like 2-[(3,5-dimethylpyridin-2-yl)methanesulfonyl]-5-methoxy-1H-1,3-benzodiazole () utilize pyridine for aromatic stacking interactions.

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。